molecular formula C9H10BFO2 B12823156 (3-Cyclopropyl-4-fluorophenyl)boronic acid CAS No. 2225178-16-3

(3-Cyclopropyl-4-fluorophenyl)boronic acid

Cat. No.: B12823156
CAS No.: 2225178-16-3
M. Wt: 179.99 g/mol
InChI Key: DMUKASSACQAEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopropyl-4-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-4-fluorophenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-4-fluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (3-Cyclopropyl-4-fluorophenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a fluorine atom on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a versatile reagent in various chemical reactions .

Properties

CAS No.

2225178-16-3

Molecular Formula

C9H10BFO2

Molecular Weight

179.99 g/mol

IUPAC Name

(3-cyclopropyl-4-fluorophenyl)boronic acid

InChI

InChI=1S/C9H10BFO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6,12-13H,1-2H2

InChI Key

DMUKASSACQAEIU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)C2CC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.